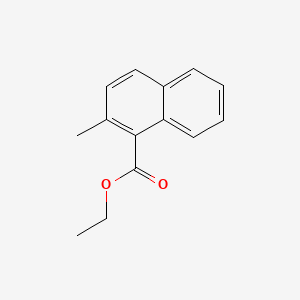![molecular formula C16H23NO4 B597858 Methyl 4-[N-Benzyl-N-(2-ethoxy-2-oxoethyl)amino]butanoate CAS No. 1256633-23-4](/img/structure/B597858.png)
Methyl 4-[N-Benzyl-N-(2-ethoxy-2-oxoethyl)amino]butanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Methyl 4-[N-Benzyl-N-(2-ethoxy-2-oxoethyl)amino]butanoate” is a chemical compound with the CAS Number: 1256633-23-4 and a molecular weight of 293.36 . It has a linear formula of C16H23NO4 .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 293.36 . Detailed physical and chemical properties are not available in the search results.科学的研究の応用
Synthesis of Complex Molecules
Methyl 4-[N-Benzyl-N-(2-ethoxy-2-oxoethyl)amino]butanoate and its analogues serve as key intermediates in the synthesis of complex molecules with potential therapeutic applications. For instance, it is used in the practical synthesis of orally active CCR5 antagonists, highlighting its role in developing treatments for conditions such as HIV (Ikemoto et al., 2005). Furthermore, this compound has been identified as a precursor in the preparation of novel impurities in anti-diabetic drug batches, demonstrating its utility in understanding and improving drug purity and efficacy (Kancherla et al., 2018).
Innovative Synthesis Methods
Innovative synthesis methods involving this compound facilitate the production of medically relevant compounds. A notable example includes the synthesis of oxoindole-linked α-alkoxy-β-amino acid derivatives, which are significant in medicinal chemistry for their potential biological activities (Ravikumar et al., 2015). These derivatives are crucial for the development of new pharmaceuticals targeting various diseases.
Development of Antimicrobial Agents
This compound has also been utilized in the synthesis and study of N-substituted-β-amino acid derivatives, containing various moieties with observed antimicrobial activities. Such studies provide insights into the development of new antimicrobial agents, addressing the pressing need for novel treatments against resistant bacterial strains (Mickevičienė et al., 2015).
Photopolymerization Applications
Additionally, the compound has been explored in materials science, such as its role in the development of photoiniferter compounds for nitroxide-mediated photopolymerization. This application is significant in the field of polymer chemistry, where precise control over polymerization processes is essential for creating materials with specific properties (Guillaneuf et al., 2010).
Safety and Hazards
This compound has been associated with hazard statements H302, H315, H319, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
作用機序
Target of Action
It is used as an intermediate in the synthesis of nicardipine , a calcium channel blocker. Therefore, it can be inferred that the compound may interact with calcium channels or related proteins.
Mode of Action
As an ester , it may undergo hydrolysis in the body, leading to the release of its constituent parts. These parts may then interact with their respective targets, leading to the observed effects.
Biochemical Pathways
Given its potential role as an intermediate in the synthesis of nicardipine , it may be involved in pathways related to calcium ion transport and homeostasis.
Pharmacokinetics
As an ester , it is likely to be metabolized in the body through ester hydrolysis, a common metabolic pathway for esters. This could impact its bioavailability.
Result of Action
Given its potential role as an intermediate in the synthesis of Nicardipine , it may contribute to the calcium channel blocking effects of this drug.
特性
IUPAC Name |
methyl 4-[benzyl-(2-ethoxy-2-oxoethyl)amino]butanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4/c1-3-21-16(19)13-17(11-7-10-15(18)20-2)12-14-8-5-4-6-9-14/h4-6,8-9H,3,7,10-13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVWCGHITECLQNT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN(CCCC(=O)OC)CC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Methyl-3-(5-methylisoxazol-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B597776.png)
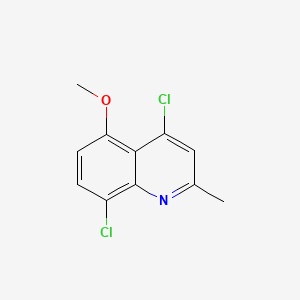


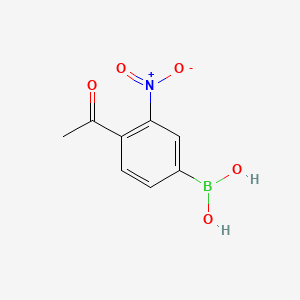
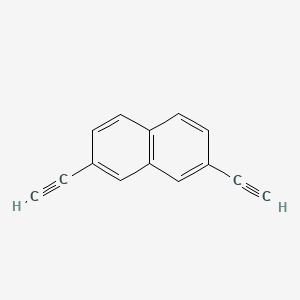
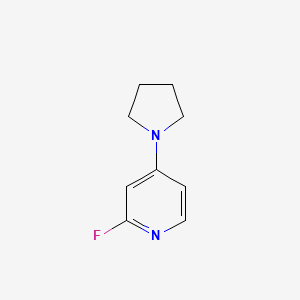


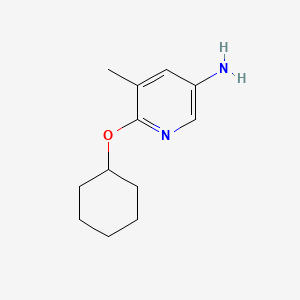

![[(2R,3R,4R,5R)-4-acetyloxy-5-[4-(butoxycarbonylamino)-5-fluoro-2-oxopyrimidin-1-yl]-2-methyloxolan-3-yl] acetate](/img/structure/B597797.png)
